molecular formula C7H8ClN3O2 B1393170 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide CAS No. 1223444-91-4

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

Cat. No.: B1393170
CAS No.: 1223444-91-4
M. Wt: 201.61 g/mol
InChI Key: HTOWCNMMJZZNJA-UHFFFAOYSA-N
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Description

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol It is characterized by the presence of a pyrazine ring substituted with a chloro group at the 6-position, and a carboxamide group at the 2-position, which is further substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific reaction conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the carboxamide moiety, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOWCNMMJZZNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 ml round bottom flask, 6-chloropyrazine-2-carboxylic acid (1 g, 6.31 mmol) was suspended in dry CH2Cl2 (30 ml). Oxalyl chloride (3.78 ml, 7.57 mmol) was added along with a few drop of DMF, the mixture was stirred at room temperature for 12 hrs, N,O-Dimethylhydroxylamine hydrochloride (0.800 g, 8.20 mmol) was added, the resulting mixture was cooled down to 5° C., TEA (2.64 ml, 18.92 mmol) was added via a dropping funnel, the reaction mixture was stirred at room temperature for 30 minutes, filtered and the filter cake was washed with EtOAc, the combined filtrate was washed with saturated sodium bicarbonate and brine, concentrated to an oil, purified on silica gel with Hexanes/EtOAc solvents to give product (1.06 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
0.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
2.64 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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